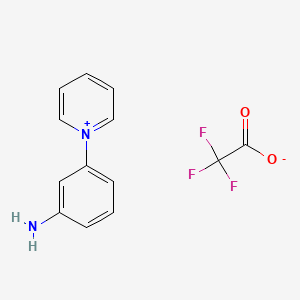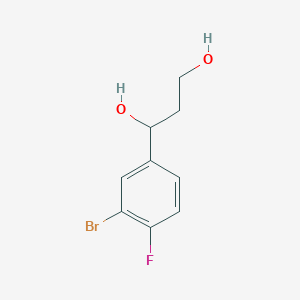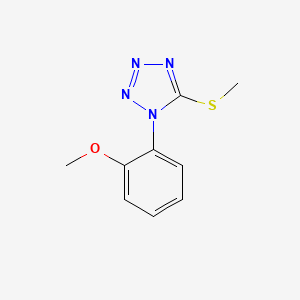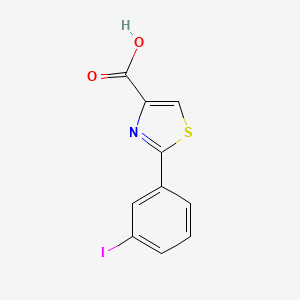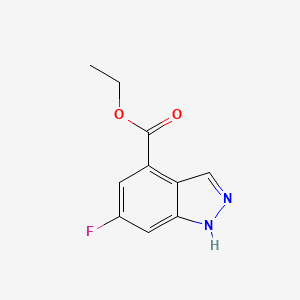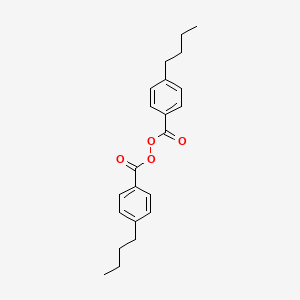
Bis(4-butylbenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-butylbenzoyl) Peroxide is an organic peroxide compound known for its strong oxidizing properties. It is widely used as a polymerization initiator and cross-linking agent in various industrial applications. The compound is characterized by its ability to decompose and release free radicals, which makes it highly effective in initiating polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butylbenzoyl) Peroxide typically involves the reaction of 4-butylbenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, along with efficient mixing and temperature control to optimize yield and purity. The final product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-butylbenzoyl) Peroxide undergoes various chemical reactions, including:
Oxidation: The compound can oxidize organic substrates, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Under specific conditions, it can be reduced to form 4-butylbenzoic acid.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-butylbenzoic acid.
Substitution: Substituted benzoyl derivatives.
Applications De Recherche Scientifique
Bis(4-butylbenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator for radical polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials due to its cross-linking properties.
Mécanisme D'action
The mechanism of action of Bis(4-butylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness is attributed to its ability to generate a high concentration of free radicals under controlled conditions.
Comparaison Avec Des Composés Similaires
Benzoyl Peroxide: Another widely used organic peroxide with similar applications in polymerization and as an acne treatment.
Di-tert-butyl Peroxide: Known for its use as a radical initiator in polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness: Bis(4-butylbenzoyl) Peroxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in industrial applications where controlled polymerization is essential.
Propriétés
Formule moléculaire |
C22H26O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(4-butylbenzoyl) 4-butylbenzenecarboperoxoate |
InChI |
InChI=1S/C22H26O4/c1-3-5-7-17-9-13-19(14-10-17)21(23)25-26-22(24)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clé InChI |
CNBAKUOWAYLJDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




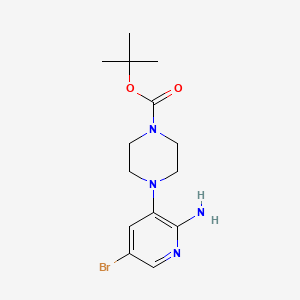
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
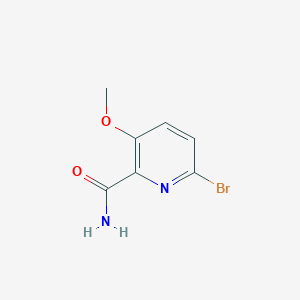
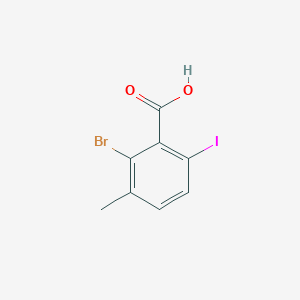
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

